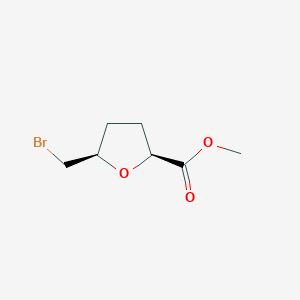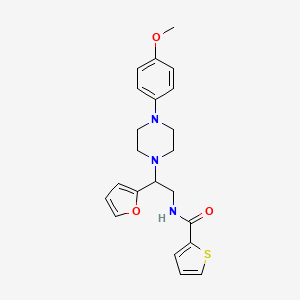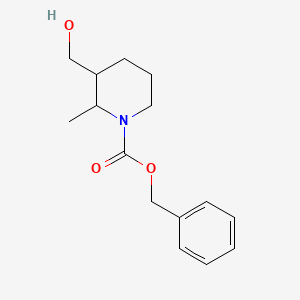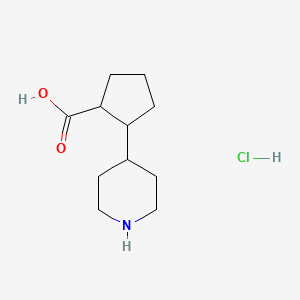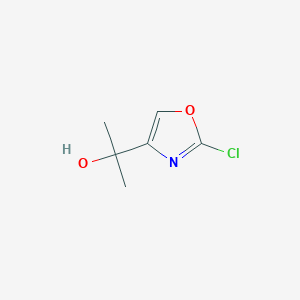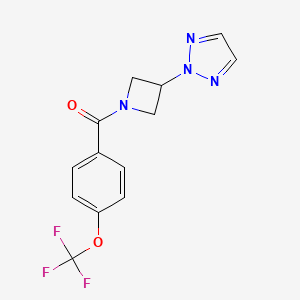
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a versatile chemical compound used in scientific research1. Its unique structure allows for diverse applications ranging from drug discovery to materials science1.
Synthesis Analysis
The synthesis of similar compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition2. However, the specific synthesis process for this compound is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the literature. However, it contains a 1,2,3-triazole ring, an azetidine ring, and a phenyl ring with a trifluoromethoxy group attached1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not readily available in the literature. However, compounds with similar structures, such as azirine-triazole hybrids, have been synthesized by reaction of 1- (3-aryl-2H-azirin-2-yl)-2- (triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the literature. However, similar compounds such as 1,2,3-triazoles are known to be stable against metabolic degradation, able to engage in hydrogen bonding, and actively involved in dipole-dipole and π-stacking interactions2.Wissenschaftliche Forschungsanwendungen
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
A study by Ozcubukcu et al. (2009) highlights the use of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This complex demonstrates exceptional catalytic efficiency under both water and neat conditions, owing to low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, marking its significance in the realm of cycloaddition reactions (Ozcubukcu et al., 2009).
Synthesis of Azetidinone Derivatives
Research by Corbett and Stoodley (1974) explores reactions leading to various azetidinone derivatives, contributing to the synthesis of complex molecules. This work lays foundational knowledge for synthetic routes involving (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, demonstrating its versatility in organic synthesis (Corbett & Stoodley, 1974).
Derivatives Synthesis and DFT Studies
A study by Abosadiya et al. (2018) on the synthesis of new 1,2,4-triazole and triazolidin derivatives provides insight into the structural and chemical properties of related compounds. These findings are crucial for understanding the potential applications of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone in various fields, including drug design and material science (Abosadiya et al., 2018).
Liquid Crystal Properties
Zhao et al. (2013) have synthesized aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, demonstrating their liquid crystal behaviors and potential applications in electronic displays and other devices requiring controlled optical properties (Zhao et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the literature. However, similar compounds have exhibited cytotoxic activities against certain cancer cell lines4.
Zukünftige Richtungen
The future directions for this compound are not explicitly mentioned in the literature. However, given its unique structure and potential applications in drug discovery and materials science1, further research into its synthesis, properties, and potential applications could be beneficial.
Please note that this analysis is based on the limited information available in the literature and may not fully capture all aspects of this compound. Further research and experimentation would be needed for a more comprehensive understanding.
Eigenschaften
IUPAC Name |
[3-(triazol-2-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c14-13(15,16)22-11-3-1-9(2-4-11)12(21)19-7-10(8-19)20-17-5-6-18-20/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSJIAATJHHQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

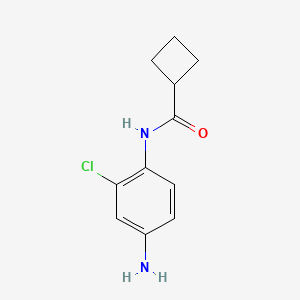
![N-(2-methoxyethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2710877.png)
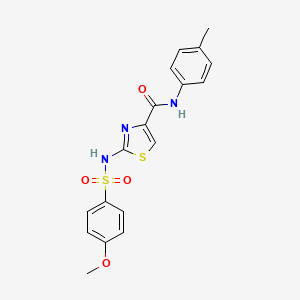
![ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2710881.png)
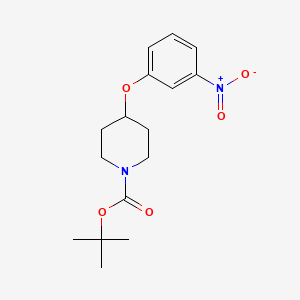
![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710883.png)
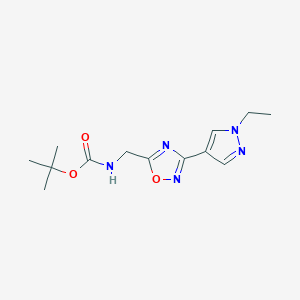
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2710885.png)
![(E)-2-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-phenyl-2-propenamide](/img/structure/B2710888.png)
